Navitoclax-d8: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
Navitoclax-d8: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Navitoclax-d8, the deuterated analog of the potent Bcl-2 family inhibitor, Navitoclax. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.
Chemical and Physical Properties
Navitoclax-d8 is a stable, isotopically labeled form of Navitoclax (also known as ABT-263), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical assays.[3]
Table 1: Physicochemical Properties of Navitoclax-d8
| Property | Value | Reference(s) |
| Chemical Name | 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[((1R)-3-morpholin-4-yl-1-{[phenyl(d5)]sulfanyl}propyl)amino]-3-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)benzamide-d8 | [4] |
| Synonyms | ABT-263-d8 | [4] |
| CAS Number | 1217620-38-6 | [4][5] |
| Molecular Formula | C47H47D8ClF3N5O6S3 | [5] |
| Molecular Weight | 982.66 g/mol | [5] |
| Appearance | White to off-white solid powder | [5] |
| Purity | ≥99% deuterated forms (d1-d8) | [4] |
| LogP | 9.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 14 | [5] |
| Rotatable Bond Count | 16 | [5] |
Solubility
The solubility of Navitoclax-d8 has been determined in various organic solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 2: Solubility of Navitoclax-d8
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ≥ 25 mg/mL | [2] |
| Ethanol | 0.5 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
Structure
Navitoclax-d8 possesses a complex chemical structure characterized by multiple aromatic rings, a piperazine moiety, a morpholine group, and a sulfonamide linkage. The eight deuterium atoms are typically located on the morpholine ring. The overall structure is designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members.
Mechanism of Action: Inhibition of the Bcl-2 Family
Navitoclax is a potent inhibitor of the anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w, with Ki values of less than 1 nM.[2][5] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX.[6] This disruption of the protein-protein interactions allows the pro-apoptotic proteins to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[1][6] The release of cytochrome c and other pro-apoptotic factors from the mitochondria subsequently activates the caspase cascade, leading to programmed cell death (apoptosis).[6]
Caption: Mechanism of action of Navitoclax in inducing apoptosis.
Experimental Protocols
Analytical Method for Quantification of Navitoclax
A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the quantitative analysis of Navitoclax in human plasma, utilizing Navitoclax-d8 as an internal standard.[3]
Methodology:
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Sample Preparation: Protein precipitation is performed using acetonitrile to extract Navitoclax and the Navitoclax-d8 internal standard from the plasma matrix.[3]
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Chromatographic Separation: The separation is achieved using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase. The total analytical run time is approximately 3 minutes.[3]
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Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The transitions for Navitoclax and Navitoclax-d8 are monitored in multiple reaction monitoring (MRM) mode.[3]
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Quantification: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The assay has a linear range of 5-5,000 ng/mL.[3]
Caption: Workflow for the quantification of Navitoclax using LC-MS/MS.
Synthesis of Navitoclax-d8
A detailed, publicly available, step-by-step synthesis protocol for Navitoclax-d8 is not readily found in the scientific literature, suggesting that the specific deuteration method may be proprietary. However, the general approach would involve the synthesis of a deuterated morpholine precursor, which is then incorporated into the Navitoclax scaffold during the final steps of the synthesis. The synthesis of the non-deuterated Navitoclax has been described in various patents and publications.
Conclusion
Navitoclax-d8 is an essential tool for the preclinical and clinical development of Navitoclax. Its well-characterized chemical and physical properties, coupled with its role as a reliable internal standard, facilitate accurate pharmacokinetic and pharmacodynamic studies. The understanding of its mechanism of action provides a solid foundation for further research into its therapeutic potential in various malignancies. This guide serves as a foundational resource for scientists and researchers, providing key technical data and methodologies to support their work with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Navitoclax-d8 (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]
- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
